Ethyl 4-(benzenesulfinamido)benzoate
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Overview
Description
Ethyl 4-(benzenesulfinamido)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzenesulfinamido)benzoate typically involves the reaction of 4-aminobenzoic acid with benzenesulfinyl chloride in the presence of a base to form the benzenesulfinamido intermediate. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzenesulfinamido)benzoate can undergo various chemical reactions, including:
Oxidation: The benzenesulfinamido group can be oxidized to form sulfonamides.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 4-(benzenesulfinamido)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(benzenesulfinamido)benzoate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the benzenesulfinamido group.
Benzenesulfonamide: Contains the sulfonamide group but lacks the ester functionality.
Ethyl 4-aminobenzoate: Similar ester structure but with an amino group instead of the benzenesulfinamido group .
Uniqueness
Ethyl 4-(benzenesulfinamido)benzoate is unique due to the presence of both the ester and benzenesulfinamido groups, which confer distinct chemical and biological properties
Properties
CAS No. |
34317-46-9 |
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Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 4-(benzenesulfinamido)benzoate |
InChI |
InChI=1S/C15H15NO3S/c1-2-19-15(17)12-8-10-13(11-9-12)16-20(18)14-6-4-3-5-7-14/h3-11,16H,2H2,1H3 |
InChI Key |
XJGGSBLEXRIWMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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